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Compound of Interest

Compound Name: Mycestericin G

Cat. No.: B15595787 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of Mycestericin G, a potent

immunosuppressive agent isolated from the fungus Mycelia sterilia (ATCC 20349).[1][2] As a

member of the sphingosine-like family of fungal metabolites, Mycestericin G presents a

complex and stereochemically rich structure, making it a subject of significant interest in

synthetic chemistry and pharmacology.[3] This guide details its precise chemical structure,

absolute stereochemistry, relevant physicochemical and spectroscopic data, and key

experimental protocols for its synthesis and stereochemical determination.

Chemical Structure and Physicochemical Properties
Mycestericin G is a C20 long-chain amino acid characterized by multiple hydroxyl groups and

a quaternary α-carbon. It is structurally defined as the dihydro-derivative of Mycestericin E.[1]

The systematic IUPAC name for Mycestericin G is (2S,3S,4S,14R)-2-amino-3,4,14-trihydroxy-

2-(hydroxymethyl)icosanoic acid.

The fundamental properties of Mycestericin G are summarized in the table below.
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Property Value Reference

Molecular Formula C₂₁H₄₃NO₆ [4]

Molecular Weight 405.57 g/mol [4]

Appearance White Solid [5][6]

Optical Rotation ([α]D²⁰) +12.3 (c 0.1, MeOH) [5][6]

Source Organism Mycelia sterilia ATCC 20349 [1][2]

Table 1: Physicochemical Properties of Mycestericin G.

Stereochemistry
The biological activity of Mycestericin G is intrinsically linked to its complex stereochemistry.

The molecule possesses four stereogenic centers at positions C2, C3, C4, and C14. The

established absolute configuration for each of these centers is critical for its interaction with

biological targets.

The absolute configurations are:

C2:S

C3:S

C4:S

C14:R

The spatial arrangement of these stereocenters is a key focus of synthetic efforts and is crucial

for its immunosuppressive function.
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Icosanoic Acid Backbone

Substituents & Configuration

C1 (COOH) C2 C3

Configuration: S
Substituents:

- NH₂

- CH₂OH

C4

Configuration: S
Substituent:

- OH

...(C5-C13)...

Configuration: S
Substituent:

- OH

C14 ...(C15-C20)

Configuration: R
Substituent:

- OH

Click to download full resolution via product page

A logical diagram illustrating the four stereocenters of Mycestericin G.

Spectroscopic Data
The structural elucidation and confirmation of synthetic Mycestericin G rely on various

spectroscopic techniques. The following table summarizes key data obtained for the

hydrochloride salt of synthetic Mycestericin G.
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Technique Data Reference

¹H NMR

δ (ppm) in CD₃OD, 400 MHz:

3.90 (d, J=12.4 Hz, 1H), 3.76

(d, J=12.4 Hz, 1H), 3.65 (m,

1H), 3.40 (m, 1H), 1.75-1.15

(m, 32H), 0.90 (t, J=6.8 Hz,

3H).

[5][6]

¹³C NMR

δ (ppm) in CD₃OD, 100 MHz:

172.5, 75.3, 72.0, 71.1, 69.8,

62.1, 38.0, 34.0, 33.1, 30.8-

30.5 (multiple peaks), 26.9,

26.8, 23.8, 14.5.

[5][6]

HRMS (ESI)

Calculated for C₂₁H₄₄NO₆

[M+H]⁺: 406.3163. Found:

406.3168.

[5][6]

Table 2: Key Spectroscopic and Mass Spectrometry Data for Mycestericin G HCl.

Experimental Protocols
The complex structure of Mycestericin G requires sophisticated methods for both its

stereochemical assignment and total synthesis.

Protocol 1: Determination of Absolute Configuration via
Modified Mosher's Method
The absolute configuration of the C14 hydroxyl group was originally determined using the

modified Mosher's method, a reliable NMR-based technique.[1][7]

Methodology:

Esterification: The secondary alcohol at C14 of Mycestericin G (or a suitable derivative) is

esterified in two separate reactions with the acid chlorides of (R)- and (S)-α-methoxy-α-

trifluoromethylphenylacetic acid (MTPA-Cl). This creates a pair of diastereomeric MTPA

esters.
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NMR Analysis: ¹H NMR spectra are acquired for both the (R)-MTPA and (S)-MTPA esters.

Chemical Shift Comparison: The chemical shifts (δ) of protons on both sides of the newly

formed ester linkage are compared between the two diastereomers. The difference in

chemical shifts (Δδ = δS - δR) is calculated for each corresponding proton.

Configuration Assignment: According to the Mosher model, protons that lie on the same side

as the phenyl group of the MTPA moiety in the most stable conformation will be shielded

(shifted upfield), while those on the same side as the CF₃ group will be deshielded (shifted

downfield). A consistent pattern of positive and negative Δδ values for protons on either side

of the C14 stereocenter allows for the unambiguous assignment of its absolute configuration

as R.[1][8]
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Sample Preparation
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Workflow for determining C14 stereochemistry using Mosher's method.
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Protocol 2: Stereoselective Total Synthesis
Recent total syntheses have provided access to Mycestericin G for further study. A key

challenge is the stereoselective construction of the α-quaternary amino acid core (C2). One

efficient modern approach involves a highly stereoselective nitroso-ene cyclization.[5][6]

Key Step: Nitroso-Ene Cyclization

Precursor Synthesis: A Morita-Baylis-Hillman (MBH) adduct is prepared, which serves as the

precursor for the key cyclization step. This precursor contains the necessary alkene and a

hydroxylamino group.

Oxidation and Cyclization: The hydroxylamino group is oxidized in situ to a nitroso species.

This transient, electrophilic nitroso group immediately undergoes an intramolecular ene

reaction with the strategically placed alkene.

Stereocenter Formation: This cyclization step proceeds with high diastereoselectivity,

establishing the crucial Nα-quaternary stereogenic center at C2 with the correct (S)

configuration. The stereochemical outcome is rationalized by a transition state that minimizes

steric hindrance.[5]

Elaboration: Following the successful cyclization, the cyclic intermediate is opened, and the

remainder of the carbon skeleton is installed using standard methodologies such as Julia

olefination to build the long aliphatic chain.[5][6]

Proposed Mechanism of Immunosuppressive Action
Mycestericin G is a structural analog of sphingosine, the backbone of sphingolipids. Its

immunosuppressive activity is believed to be similar to that of other well-known sphingosine-

like drugs such as FTY720 (Fingolimod) and Myriocin. The proposed mechanism involves the

modulation of sphingosine-1-phosphate (S1P) receptors.

Signaling Pathway:

Phosphorylation: In vivo, Mycestericin G is likely phosphorylated by sphingosine kinases to

form Mycestericin G-phosphate.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 11 Tech Support

https://www.benchchem.com/product/b15595787?utm_src=pdf-body
https://pubs.acs.org/doi/abs/10.1021/acs.orglett.3c01082
https://www.researchgate.net/publication/370607005_Total_Synthesis_of_Immunosuppressive_Mycestericin_E_and_G_Enabled_by_a_Highly_Stereoselective_Nitroso-Ene_Cyclization
https://pubs.acs.org/doi/abs/10.1021/acs.orglett.3c01082
https://pubs.acs.org/doi/abs/10.1021/acs.orglett.3c01082
https://www.researchgate.net/publication/370607005_Total_Synthesis_of_Immunosuppressive_Mycestericin_E_and_G_Enabled_by_a_Highly_Stereoselective_Nitroso-Ene_Cyclization
https://www.benchchem.com/product/b15595787?utm_src=pdf-body
https://www.benchchem.com/product/b15595787?utm_src=pdf-body
https://www.benchchem.com/product/b15595787?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15595787?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


S1P Receptor Modulation: This phosphorylated form acts as a potent agonist at S1P

receptors (primarily S1P₁), which are crucial for regulating lymphocyte trafficking.

Receptor Internalization: Chronic activation of the S1P₁ receptor by the drug leads to its

internalization and degradation, effectively making the lymphocytes insensitive to the

endogenous S1P gradient.

Lymphocyte Sequestration: The S1P gradient is required for lymphocytes to exit secondary

lymphoid organs (lymph nodes, spleen). By functionally antagonizing the receptor,

Mycestericin G traps lymphocytes, preventing their egress into the circulation.

Immunosuppression: This sequestration of lymphocytes prevents them from reaching sites of

inflammation or allografts, resulting in potent immunosuppression.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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